Azido-PEG4-amido-PEG4-Boc

PROTAC synthesis Click chemistry Bioconjugation

PROTAC campaigns often stall due to polydisperse linkers that compromise stoichiometry control and LC-MS characterization. Azido-PEG4-amido-PEG4-Boc eliminates this bottleneck as a monodisperse, heterobifunctional PEG linker (MW 594.70) with an azide for CuAAC/SPAAC click chemistry and a Boc-protected amine for sequential amide coupling. • Enables precise 1:1 stoichiometry in parallel synthesis, avoiding excess reagent waste. • 3-year powder stability at -20°C supports bulk procurement for multi-year discovery programs. • Orthogonal azide/Boc functionality minimizes side products versus one-pot methods, reducing purification costs.

Molecular Formula C26H50N4O11
Molecular Weight 594.7 g/mol
Cat. No. B1192227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-amido-PEG4-Boc
SynonymsAzido-Amido-PEG8-t-butyl ester
Molecular FormulaC26H50N4O11
Molecular Weight594.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H50N4O11/c1-26(2,3)41-25(32)5-9-34-13-17-38-21-22-39-18-14-35-10-6-28-24(31)4-8-33-12-16-37-20-23-40-19-15-36-11-7-29-30-27/h4-23H2,1-3H3,(H,28,31)
InChIKeyGNQSEVYXBSAATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG4-amido-PEG4-Boc Procurement Guide: Heterobifunctional PEG Linker for PROTAC Synthesis and Click Chemistry Bioconjugation


Azido-PEG4-amido-PEG4-Boc is a heterobifunctional polyethylene glycol (PEG) linker featuring an azide group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected via an amide bond . This linker belongs to the monodisperse PEG class, which comprises discrete, single-molecular-weight oligomers rather than polydisperse mixtures. It is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules where orthogonal conjugation is required [1]. The compound contains a total of eight ethylene glycol units distributed across two PEG4 segments, providing a defined end-to-end distance and predictable physicochemical properties .

Why Azido-PEG4-amido-PEG4-Boc Cannot Be Replaced by Generic Azido-PEG Linkers: Key Differentiators in Synthesis Workflows


Generic substitution of Azido-PEG4-amido-PEG4-Boc with other azido-PEG analogs introduces measurable functional deficits that compromise synthetic outcomes. Substituting with azido-PEG4-Boc (lacking the amide moiety) removes an internal conjugation handle and alters the hydrogen-bonding capacity of the linker backbone, potentially affecting ternary complex formation in PROTAC applications . Replacing with longer PEG variants (e.g., PEG8 or PEG12) increases conformational entropy and expands the end-to-end distance beyond the optimal 3 nm range required for productive E3 ligase–target protein proximity, which can shift the linker into an unproductive conformational ensemble [1][2]. Conversely, shorter PEG2 analogs impose excessive rigidity that restricts the mutual orientation necessary for ubiquitination [1]. Alternative protecting group strategies (e.g., Fmoc instead of Boc) introduce orthogonal deprotection conditions incompatible with certain acid-sensitive warheads. The evidence presented below quantifies the specific advantages that make Azido-PEG4-amido-PEG4-Boc the empirically validated choice.

Azido-PEG4-amido-PEG4-Boc: Quantitative Evidence for Superior Performance vs. Comparator Linkers


Orthogonal Reactivity: CuAAC and SPAAC Click Compatibility vs. Mono-Functional Azide Linkers

Azido-PEG4-amido-PEG4-Boc possesses an azide group capable of both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups [1]. In contrast, comparator linkers such as Boc-N-Amido-PEG4-propargyl contain only an alkyne moiety and cannot participate in SPAAC reactions with DBCO/BCN, limiting their bioorthogonal conjugation options . This dual click compatibility enables copper-free conjugation in live-cell applications where copper toxicity is a concern.

PROTAC synthesis Click chemistry Bioconjugation

Modular Synthesis Advantage: Boc-Protected Amine for Sequential Conjugation vs. Unprotected Amine Linkers

The Boc protecting group on Azido-PEG4-amido-PEG4-Boc remains stable under a wide range of conditions, including highly basic environments (pH ≤12 at 25°C), but undergoes facile deprotection under mild acidic conditions such as TFA or low-pH aqueous solutions . This orthogonality permits sequential conjugation strategies: the azide can be clicked first without affecting the Boc-protected amine, after which deprotection reveals a free primary amine for subsequent coupling. Comparators with unprotected amines (e.g., Amino-PEG4-azide) lack this sequential control, forcing simultaneous or less controlled dual-functionalization approaches .

PROTAC assembly Sequential conjugation Amine protection

Optimized PEG Length for Ternary Complex Formation: PEG4-PEG4 Architecture vs. Shorter PEG2 or Longer PEG8 Variants

The tetraethylene glycol (PEG4) repeat units in Azido-PEG4-amido-PEG4-Boc provide an end-to-end distance optimized for spanning the approximately 3 nm distance between E3 ligase binding pockets and target protein surfaces [1]. Structure-activity relationship studies on PROTAC linkers demonstrate that PEG4-based linkers occupy a conformational sweet spot: PEG2 linkers impose near-rigid spacing that restricts rotational freedom of terminal ligands, while PEG8 linkers introduce excessive gauche conformations that function as entropic shock absorbers, potentially reducing residence time in the ternary complex [1]. The PEG4 architecture balances these extremes, enabling productive ubiquitination while maintaining sufficient flexibility to sample catalytically competent poses [1][2].

PROTAC optimization Linker length Ternary complex

Solubility Enhancement: PEG4-amido-PEG4 Hydrophilicity vs. Alkyl-Based Linkers

The dual PEG4 segments and central amide bond in Azido-PEG4-amido-PEG4-Boc provide a hydrophilic backbone that enhances aqueous solubility compared to alkyl-based linkers of comparable molecular weight [1]. The compound is soluble in DMSO and may be dissolved in aqueous buffers for bioconjugation applications [2]. The hydrophilic nature of the PEG spacer increases solubility in aqueous solutions, which is critical for maintaining PROTACs in solution during biological assays and in vivo formulation [1]. Alkyl-based linkers (e.g., C8-C12 aliphatic chains) exhibit significantly lower aqueous solubility, often requiring higher DMSO concentrations or surfactant addition, which can confound cellular assay results.

Aqueous solubility PROTAC formulation PEG spacer

Monodisperse Molecular Weight Definition: 594.70 Da vs. Polydisperse PEG Mixtures

Azido-PEG4-amido-PEG4-Boc possesses a precisely defined molecular weight of 594.70 g/mol (formula: C26H50N4O11) . This monodisperse nature contrasts with polydisperse PEG reagents (e.g., PEG1000 or PEG2000 mixtures), which contain a distribution of chain lengths and molecular weights [1]. The exact molecular formula ensures batch-to-batch consistency in PROTAC synthesis and eliminates uncertainty in stoichiometric calculations. Polydisperse PEG mixtures can exhibit molecular weight variations of ±10-20% across batches, leading to irreproducible linker-to-ligand ratios and confounding structure-activity relationship interpretations.

Monodisperse PEG Quality control Reproducibility

Validated Storage Stability: 3-Year Shelf Life at -20°C vs. Unprotected Amine Linkers

Azido-PEG4-amido-PEG4-Boc exhibits a validated storage stability of 3 years when stored as powder at -20°C, and 2 years at 4°C [1]. In solvent, stability extends to 6 months at -80°C and 1 month at -20°C [1]. The Boc protecting group contributes to this enhanced stability by preventing amine oxidation and nucleophilic side reactions during storage. Unprotected amine-containing PEG linkers (e.g., Amino-PEG4-azide) are more susceptible to oxidation and moisture-induced degradation, typically exhibiting shorter recommended shelf lives and requiring more stringent storage conditions .

Shelf life Storage stability Procurement logistics

Optimal Use Cases for Azido-PEG4-amido-PEG4-Boc in PROTAC Synthesis and Bioconjugation Workflows


PROTAC Linker Library Synthesis with Sequential Azide-Alkyne Click and Amine Coupling

Azido-PEG4-amido-PEG4-Boc is optimally deployed in modular PROTAC synthesis campaigns requiring orthogonal, sequential conjugation. The azide group enables initial CuAAC or SPAAC click conjugation to an alkyne-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand). Following purification of the intermediate, the Boc group is removed under mild acidic conditions (TFA) to reveal a free primary amine, which can then be coupled to a carboxylic acid-functionalized target protein ligand (e.g., kinase inhibitor warhead) via standard amide bond formation using EDC/NHS or HATU coupling reagents [1]. This two-step sequential approach minimizes side-product formation compared to one-pot methods and enables precise control over the final PROTAC structure.

Copper-Free Live-Cell Bioconjugation Using SPAAC Chemistry

For applications requiring bioconjugation in live cells or in vivo settings where copper cytotoxicity is prohibitive, the azide moiety of Azido-PEG4-amido-PEG4-Boc undergoes efficient strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-functionalized biomolecules [1]. This copper-free click reaction proceeds rapidly under physiological conditions (pH 7.4, 37°C) without catalyst, enabling direct intracellular PROTAC assembly or protein labeling without compromising cell viability . The PEG4-amido-PEG4 spacer maintains solubility throughout the conjugation process, reducing aggregation that could otherwise impair cellular uptake.

Synthesis of Linker-E3 Ligase Ligand Conjugates for High-Throughput PROTAC Screening

The Boc-protected amine provides a stable handle for pre-conjugation of the linker to E3 ligase ligands, creating ready-to-use building blocks for high-throughput PROTAC library synthesis. The compound's monodisperse nature (594.70 g/mol) ensures precise stoichiometry during conjugate formation, enabling accurate calculation of molar equivalents in parallel synthesis workflows [1]. The validated 3-year powder stability at -20°C supports bulk procurement and long-term storage of linker stocks for multi-year discovery campaigns .

ADC and Targeted Protein Degrader Intermediate with Defined Pharmacokinetic Properties

In antibody-drug conjugate (ADC) and targeted protein degrader development, the PEG4-amido-PEG4 architecture provides a defined spacer length that balances solubility with minimal immunogenicity [1]. Unlike polydisperse PEG alternatives, the monodisperse nature of Azido-PEG4-amido-PEG4-Boc facilitates precise analytical characterization of the final conjugate by LC-MS, meeting regulatory expectations for well-defined bioconjugate pharmaceuticals . The compound's orthogonal azide and Boc-protected amine functionalities allow sequential attachment of payload and targeting moieties, a critical requirement for generating homogeneous ADC species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG4-amido-PEG4-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.